Physicochemical Differentiation from the 4-Chlorophenyl Analog via Molecular Weight and Formula
The most immediate and quantifiable differentiator for procurement is the distinct molecular formula. The target compound, 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole, has a molecular weight of 361.12 g/mol (C15H6Cl2F4N2), which is 16.46 g/mol lighter than its closest commercially listed analog, 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole (377.58 g/mol, C15H6Cl3F3N2) . This difference arises from the replacement of a 4-chloro substituent with a 3-fluoro substituent on the N1-phenyl ring, altering the mass distribution and electronic properties. The SMILES code for the target compound is FC1=C(C2=C(Cl)N=C(Cl)N2C3=CC=CC(F)=C3)C(F)=CC(F)=C1 .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 361.12 g/mol (C15H6Cl2F4N2) |
| Comparator Or Baseline | 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole: 377.58 g/mol (C15H6Cl3F3N2) |
| Quantified Difference | 16.46 g/mol decrease; replacement of one Cl atom with one F atom |
| Conditions | Calculated molecular properties from standard atomic weights |
Why This Matters
This confirms chemical non-identity, which is a non-negotiable requirement for most procurement workflows; using the 4-chlorophenyl analog would introduce a different chemical entity into any reaction or assay.
